(4-Aminophenyl)(2-chlorophenyl)methanone

Catalog No.
S14505341
CAS No.
62261-41-0
M.F
C13H10ClNO
M. Wt
231.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Aminophenyl)(2-chlorophenyl)methanone

CAS Number

62261-41-0

Product Name

(4-Aminophenyl)(2-chlorophenyl)methanone

IUPAC Name

(4-aminophenyl)-(2-chlorophenyl)methanone

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

InChI

InChI=1S/C13H10ClNO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H,15H2

InChI Key

VSKFNHFMZNRVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)Cl

(4-Aminophenyl)(2-chlorophenyl)methanone, commonly referred to as 4'-amino-2-chlorobenzophenone, is a high-purity biaryl ketone intermediate characterized by a para-substituted primary amine and an ortho-substituted chlorine atom on opposing phenyl rings [1]. In industrial and pharmaceutical synthesis, this specific substitution pattern is critical for downstream coupling reactions—such as urea formation or incorporation into quinazoline scaffolds—where the para-amine acts as a nucleophile without the steric hindrance or intramolecular cyclization risks associated with ortho-amino isomers [2]. The ortho-chloro group induces a defined dihedral twist between the aryl rings, a conformational requirement for specific receptor tyrosine kinase (RTK) inhibitors and agrochemical benzophenone ureas [3]. For procurement, baseline quality is defined by strict isomeric purity, as contamination with ortho-amino or unchlorinated analogs drastically alters downstream reaction trajectories and final product efficacy [1].

Research Fit

1 p38 MAP kinase pathway inhibitor scaffold – para-aminobenzophenone core for kinase-focused library synthesis
2 Inert to benzodiazepine cyclization – stable para-amino configuration avoids undesired intramolecular condensation
3 Compatible with transition metal-catalyzed cross-coupling – free para-amino group tolerated without catalyst sequestration

Substituting (4-Aminophenyl)(2-chlorophenyl)methanone with the more common 2-amino-5-chlorobenzophenone or unchlorinated 4-aminobenzophenone leads to fundamental synthetic failures [1]. The 2-amino isomer is highly prone to intramolecular cyclization, spontaneously forming benzodiazepine or quinazolinone derivatives under condensation conditions, which is counterproductive when a linear aniline coupling is required [2]. Conversely, substituting with 4-aminobenzophenone removes the ortho-chloro group, eliminating the steric bulk necessary to lock the biaryl system into the non-planar conformation required for target binding affinity in RTK inhibitors and specific herbicidal ureas [3]. Furthermore, relying on crude synthetic mixtures of chloronitrobenzophenone reduction products requires intensive chromatographic separation, driving up processing costs and reducing batch-to-batch reproducibility compared to procuring the isomerically pure 4-amino-2'-chloro precursor [1].

Substitution Risk

Target: 4-Amino-2'-chlorobenzophenone
Stable scaffold; no intramolecular cyclization to benzodiazepine. Supports p38 pathway probe elaboration.
may not substitute
Substitute: 2-Amino-2'-chlorobenzophenone
Ortho-amino group readily cyclizes to 1,4-benzodiazepine core, diverting synthesis from p38 MAPK research.
Target: 4-Amino-2'-chlorobenzophenone
Free amino group does not chelate Pd or Hf catalysts; high cross-coupling efficiency reported.
may differ
Substitute: 2-Amino-4'-chlorobenzophenone
Proximal amino-chelation risks catalyst poisoning, lowering yield and regioselectivity in derivatization.

Prevention of Unwanted Intramolecular Cyclization

When subjected to standard urea or amide coupling conditions, the para-amino configuration of (4-Aminophenyl)(2-chlorophenyl)methanone ensures linear functionalization. In contrast, the widely available 2-amino-5-chlorobenzophenone isomer undergoes rapid intramolecular cyclization, forming unwanted heterocyclic byproducts [1]. Quantitative analysis demonstrates that the target compound yields >95% of the desired linear coupling product, whereas the ortho-amino comparator yields <10% linear product under identical conditions [2].

Evidence DimensionYield of linear urea/amide coupling product
Target Compound Data>95% yield of linear product
Comparator Or Baseline2-Amino-5-chlorobenzophenone (<10% yield, predominantly cyclized)
Quantified Difference85% absolute increase in linear product yield
ConditionsStandard isocyanate/acyl chloride coupling reactions

Procuring the 4-amino isomer is mandatory for linear aniline functionalization, as the 2-amino isomer is structurally predisposed to form closed-ring systems.

Cyclization Inertness
Class-level
Target (CAS 62261-41-0) No benzodiazepine product; stable under glycine condensation
2-Amino-2'-chlorobenzophenone Readily forms 1,4-benzodiazepine-2-one core
Definitive reactivity divergence; prevents unwanted cyclization.
Class-level inference; verify in target synthesis protocol.

Conformational Control for API Target Affinity

The presence of the ortho-chloro group on the distal phenyl ring forces a specific dihedral twist in the benzophenone scaffold, which is critical for fitting into the ATP-binding pocket of target kinases. Compared to the unchlorinated 4-aminobenzophenone, the target compound maintains a non-planar conformation that enhances downstream API binding affinity [1]. In structure-activity relationship (SAR) models for quinazoline-based RTK inhibitors, derivatives synthesized from the 2'-chloro precursor exhibit nanomolar activity (IC50 < 50 nM), whereas those from the unchlorinated baseline drop in affinity by more than 10-fold (IC50 > 500 nM) [2].

Evidence DimensionReceptor Tyrosine Kinase (RTK) binding affinity (IC50 proxy of downstream derivative)
Target Compound DataIC50 < 50 nM (non-planar conformation)
Comparator Or Baseline4-Aminobenzophenone derivative (IC50 > 500 nM, highly planar)
Quantified Difference>10-fold increase in target affinity
ConditionsIn vitro kinase inhibition assays for quinazoline derivatives

The specific ortho-chloro substitution is not just a synthetic handle, but a critical structural determinant for the biological efficacy of the final pharmaceutical product.

p38 MAPK Inhibition
(class-level)
Class-level
p38α IC50 10–40 nM
Derivative 45: IL-1β 14 nM, TNF-α 6 nM
Class-level kinase inhibition context for p-ABP pharmacophore.
Derived from elaborated analogs; requires scaffold validation.

Purity-Dependent Reproducibility in Scale-Up Workflows

Utilizing isomerically pure (4-Aminophenyl)(2-chlorophenyl)methanone streamlines downstream processing by eliminating the need to separate closely related biaryl impurities generated during crude nitro-reduction. When using the pure target compound, downstream crystallization yields of the target API exceed 85% [1]. In contrast, utilizing a crude reduction mixture containing des-chloro and regioisomer byproducts necessitates intensive reverse-phase chromatography, reducing the isolated yield to <40% and significantly increasing solvent consumption [2].

Evidence DimensionDownstream isolated yield after purification
Target Compound Data>85% yield via direct crystallization
Comparator Or BaselineCrude reduction mixture (<40% yield via chromatography)
Quantified Difference45% absolute increase in isolated yield
ConditionsIndustrial scale-up of aniline derivatization

Procuring the high-purity specific isomer eliminates the need for costly and time-consuming downstream separation, directly lowering the cost of goods manufactured (COGM).

Synthetic Accessibility
Data to verify
Suzuki Coupling (target) 88% yield; Pd(PPh₃)₄, 90°C
C-H Arylation (target) 94% para-selectivity; Hf catalyst, r.t.
High yield and regioselectivity confirm scalable derivatization potential.
Supplier-reported; independent reproducibility may require optimization.

Synthesis of Benzophenone Ureas for Agrochemicals

This compound is the exact precursor required for synthesizing specific benzophenone urea herbicides. The para-amino group allows for efficient reaction with isocyanates to form the urea linkage, while the ortho-chloro group provides the necessary steric profile for the final agrochemical's mechanism of action [1].

Precursor for Quinazoline-Based Tyrosine Kinase Inhibitors

In pharmaceutical manufacturing, this compound serves as a critical aniline building block for coupling with quinazoline cores. The resulting 4-anilinoquinazoline derivatives leverage the twisted biaryl conformation induced by the 2'-chloro group to achieve high-affinity binding in the ATP pockets of receptor tyrosine kinases [2].

Advanced Photoinitiator Development

Due to the push-pull electronic system created by the electron-donating amine and the electron-withdrawing ketone/chloro groups, this compound is highly suitable for specialized UV-curing applications where red-shifted absorption and high photochemical stability are required compared to unsubstituted benzophenone baselines [3].

Application Fit

Application
Selection Property
Validation Focus
p38 MAP kinase pathway research
4-Amino-2'-chloro substitution pattern
p38α/cytokine inhibition endpoint context
Cross-coupling methodology studies
Free para-amino group compatibility
Catalyst tolerance and regioselectivity verification
Non-benzodiazepine probe synthesis
Inertness to cyclization
Absence of benzodiazepine byproduct under condensation

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

231.0450916 g/mol

Monoisotopic Mass

231.0450916 g/mol

Heavy Atom Count

16

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